What are the properties of 1-(4-Nitrophenyl)propane-1,2,3-triol?
What are the properties of 1-(4-Nitrophenyl)propane-1,2,3-triol?
An In-depth Technical Guide to 1-(4-Nitrophenyl)propane-1,2,3-triol
Introduction
1-(4-Nitrophenyl)propane-1,2,3-triol, also known as 1-(4-nitrophenyl)glycerol or p-nitrophenylglycerol (PNPG), is a nitroaromatic polyol derivative.[1][2] It is structurally characterized by a glycerol (propane-1,2,3-triol) backbone with a 4-nitrophenyl group attached at the C1 position.[1] This compound is a valuable intermediate in organic synthesis and has applications in biochemical and microbiological research.[1][3] This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
1-(4-Nitrophenyl)propane-1,2,3-triol is an off-white to pale yellow crystalline solid.[2][4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2207-68-3 | [1][2][5][6][7][8] |
| Molecular Formula | C₉H₁₁NO₅ | [2][5][6] |
| Molecular Weight | 213.19 g/mol | [1][5][9] |
| IUPAC Name | 1-(4-nitrophenyl)propane-1,2,3-triol | [4][5][9] |
| Synonyms | 1-(4-Nitrophenyl)glycerol, p-Nitrophenylglycerol (PNPG) | [2][3][6][8] |
| Appearance | Off-white to pale cream or pale yellow crystalline powder | [2][4] |
| Melting Point | 98-101 °C | [2] |
| Boiling Point | 471.6 °C at 760 mmHg | [2] |
| Density | ~1.37 g/cm³ (rough estimate) | [2] |
| Solubility | Limited aqueous solubility; soluble in polar aprotic solvents like DMSO. | |
| Storage Temperature | 2-8 °C | [2] |
| InChI Key | IUZVZBIQZKBWCC-UHFFFAOYSA-N | [1][2][5][6] |
Synthesis and Experimental Protocols
The synthesis of 1-(4-nitrophenyl)propane-1,2,3-triol is typically achieved through the reaction of 4-nitrobenzaldehyde with glycerol.[1] A common method involves the hydrolytic ring-opening of an epoxide precursor under acidic conditions.[1]
General Synthesis Workflow
Illustrative Experimental Protocol
-
Reaction Setup : Dissolve 4-nitrobenzaldehyde in an excess of glycerol in a round-bottom flask.
-
Catalysis : Add an acid catalyst (e.g., p-toluenesulfonic acid) to the mixture.
-
Reaction : Heat the mixture with stirring. The reaction proceeds through the formation of an intermediate acetal.
-
Hydrolysis : Upon completion of the initial reaction, add water to the mixture to hydrolyze the acetal.
-
Isolation : Isolate the crude product by filtration or extraction.
-
Purification : Purify the product by recrystallization from an appropriate solvent to yield the final 1-(4-nitrophenyl)propane-1,2,3-triol.
Chemical Reactivity
The molecule possesses two main reactive sites: the three hydroxyl groups of the glycerol backbone and the nitro group on the phenyl ring. This allows for a range of chemical transformations.[1]
-
Oxidation : The hydroxyl groups can be oxidized to form the corresponding aldehydes or carboxylic acids using standard oxidizing agents like potassium permanganate.[1]
-
Reduction : The nitro group is readily reduced to an amino group, for instance, by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), yielding 1-(4-aminophenyl)propane-1,2,3-triol.[1] This transformation is crucial for synthesizing derivatives with different electronic and pharmacological properties.
-
Substitution : The hydroxyl groups can undergo substitution reactions, for example, with halogenating agents to produce halogenated derivatives.[1]
Applications in Research and Drug Development
1-(4-Nitrophenyl)propane-1,2,3-triol serves as a versatile tool in various scientific fields.
-
Pharmaceutical Synthesis : It is primarily used as a chiral intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1][3] Its stereochemical diversity makes it a valuable building block in asymmetric synthesis.[1]
-
Microbiology : A notable application is its use as an additive in culture media to control and prevent the swarming of Proteus species, which can interfere with the isolation and analysis of other bacteria in clinical samples.[10]
-
Biochemical Research : The compound is employed in studies of enzyme kinetics and as a substrate in various biochemical assays.[1][3] The nitrophenyl group can act as a chromophore, facilitating spectrophotometric analysis of enzyme activity.
-
Materials Science : It has applications in the development of polymeric materials, where it can be incorporated to enhance properties such as thermal stability.[3]
While the compound itself is not reported to have direct therapeutic activity, the 4-nitrophenyl moiety is a key feature in some bioactive molecules. For example, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, which is structurally different, has been identified as essential for the antitrypanosomal activity of a series of compounds investigated for Chagas disease.[11][12] This highlights the potential importance of the nitrophenyl group in interactions with biological targets, although direct parallels to the triol compound cannot be drawn without further evidence.
Safety and Handling
According to GHS classifications, 1-(4-nitrophenyl)propane-1,2,3-triol is considered a hazardous substance.[2][9]
-
Hazards : It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
-
Precautions : Standard personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the solid compound.[8] Work should be conducted in a well-ventilated area.[2][8]
Conclusion
1-(4-Nitrophenyl)propane-1,2,3-triol is a well-characterized chemical compound with significant utility as a synthetic intermediate and research tool. Its value in pharmaceutical development lies in its role as a chiral building block for more complex molecules. While direct biological or signaling pathway data for this specific compound is limited in publicly available literature, its applications in microbiology and as a reagent in biochemical assays are established. Future research may further explore the potential of its derivatives in various therapeutic areas, building upon the chemical versatility of its dual-functional structure.
References
- 1. 1-(4-Nitrophenyl)propane-1,2,3-triol | 2207-68-3 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. L19968.03 [thermofisher.com]
- 5. 1-(4-NITROPHENYL)PROPANE-1,2,3-TRIOL | CAS 2207-68-3 [matrix-fine-chemicals.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 1-(4-Nitrophenyl)glycerol | C9H11NO5 | CID 102764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. discofinechem.com [discofinechem.com]
- 11. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
